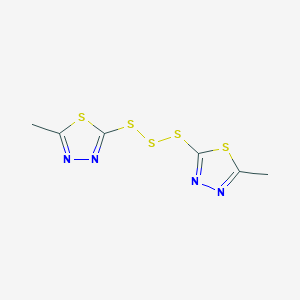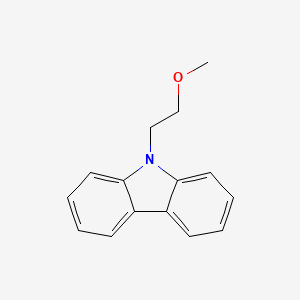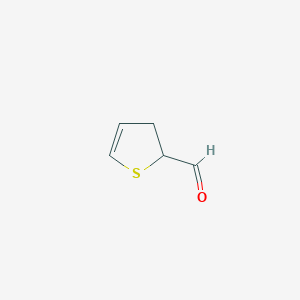![molecular formula C23H24N2O B15166796 Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- CAS No. 564478-88-2](/img/structure/B15166796.png)
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- is a complex organic compound characterized by the presence of a phenol group and an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol derivative . The reaction conditions often include high temperatures and the presence of a strong base to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of metal-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of complex phenol compounds with high yields and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of these compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions include quinones, halogenated phenols, and nitrophenols, which have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Phenol derivatives are explored for their use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in electron transfer reactions, which are crucial for its biological activity . The imidazolidine ring contributes to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- can be compared with other phenolic compounds, such as:
Hydroxybenzoic acids: These compounds have similar antioxidant properties but differ in their structural complexity.
Phenolic aldehydes: These compounds are less stable and have different reactivity profiles compared to phenol derivatives.
Flavonoids: These polyphenolic compounds have multiple phenol groups and exhibit a broader range of biological activities.
The uniqueness of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- lies in its combination of a phenol group and an imidazolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
564478-88-2 |
|---|---|
Molekularformel |
C23H24N2O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-24-21(17-11-5-3-6-12-17)22(18-13-7-4-8-14-18)25(2)23(24)19-15-9-10-16-20(19)26/h3-16,21-23,26H,1-2H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
SIJDMPQWHYUGAW-VXKWHMMOSA-N |
Isomerische SMILES |
CN1[C@H]([C@@H](N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(C(N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)

![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)

![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
